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Compound of Interest

Compound Name:
5-Bromo-2-methoxypyridine-3-

carbaldehyde

Cat. No.: B111024 Get Quote

Technical Guide: 5-Bromo-2-methoxypyridine-3-
carbaldehyde
For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Bromo-2-methoxypyridine-3-carbaldehyde is a substituted pyridine derivative that serves

as a valuable building block in organic synthesis. Its trifunctional nature, featuring a pyridine

core, a bromo substituent, a methoxy group, and a carbaldehyde, makes it a versatile

precursor for the synthesis of more complex heterocyclic compounds. This guide provides a

comprehensive overview of its chemical identity, properties, and potential applications,

particularly in the realm of pharmaceutical and agrochemical research. The bromine atom at

the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as

the Suzuki and Heck reactions, enabling the introduction of a wide variety of substituents and

the construction of biaryl systems often found in bioactive molecules. The aldehyde

functionality allows for a range of subsequent chemical transformations, including reductive

aminations, oxidations, and condensations. This compound is recognized as a key intermediate

in the development of kinase inhibitors and antiviral agents.[1]
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CAS Number: 103058-87-3[2][3][4]

Molecular Formula: C₇H₆BrNO₂[1][2]

Molecular Weight: 216.03 g/mol [2]

Synonyms: 5-bromo-2-methoxy-pyridine-3-carbaldehyde, 5-Bromo-2-methoxypyridine-3-

carboxaldehyde[1][4]

Chemical Structure:

Caption: 2D Structure of 5-Bromo-2-methoxypyridine-3-carbaldehyde.

Physicochemical Properties
The following table summarizes the key physicochemical properties of 5-Bromo-2-
methoxypyridine-3-carbaldehyde.

Property Value Reference

Melting Point 93-100 ºC [1]

Boiling Point 278.5 ºC at 760 mmHg [1]

Density 1.606 g/cm³ [1]

Solubility Slightly soluble in water [2]

Appearance Data not available

Storage Room temperature, sealed, dry [1]

Synthesis
While a specific, detailed experimental protocol for the synthesis of 5-Bromo-2-
methoxypyridine-3-carbaldehyde is not readily available in the reviewed literature, a

plausible synthetic route can be conceptualized based on the known chemistry of pyridine

derivatives. A common strategy would involve the formylation of a suitable precursor, such as

5-Bromo-2-methoxypyridine. The synthesis of this precursor, 5-Bromo-2-methoxypyridine
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(CAS: 13472-85-0), is well-documented and typically proceeds via the nucleophilic substitution

of a bromine atom in 2,5-dibromopyridine with a methoxy group.

Representative Synthesis of the Precursor: 5-Bromo-2-
methoxypyridine
A representative protocol for the synthesis of the precursor, 5-Bromo-2-methoxypyridine,

involves the reaction of 2,5-dibromopyridine with sodium methoxide.

Experimental Protocol:

In a suitable reaction vessel, a mixture of 2,5-dibromopyridine (1 equivalent) and a 28%

sodium methoxide solution in methanol is prepared.

The mixture is heated to reflux and maintained for a period of 30 minutes to 5 hours.

Upon completion, the reaction mixture is cooled to room temperature.

The mixture is then partitioned between water and a suitable organic solvent, such as tert-

butyl methyl ether.

The organic layer is separated, washed with brine, and dried over a drying agent like

magnesium sulfate.

The solvent is removed under reduced pressure to yield the crude product.

Purification can be achieved by vacuum distillation to afford pure 5-Bromo-2-

methoxypyridine.
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Caption: Workflow for the synthesis of the precursor 5-Bromo-2-methoxypyridine.
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Applications in Organic Synthesis
5-Bromo-2-methoxypyridine-3-carbaldehyde is a valuable intermediate for the synthesis of a

variety of heterocyclic compounds. Its utility is particularly pronounced in palladium-catalyzed

cross-coupling reactions, where the bromine atom can be substituted to form new carbon-

carbon or carbon-heteroatom bonds.

Representative Application: Suzuki Cross-Coupling
Reaction
The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds. In

the context of 5-Bromo-2-methoxypyridine-3-carbaldehyde, this reaction allows for the

introduction of aryl or vinyl substituents at the 5-position of the pyridine ring.

Experimental Protocol for a Representative Suzuki Coupling:

Reaction Setup: In a dry reaction vessel equipped with a magnetic stirrer, add 5-Bromo-2-
methoxypyridine-3-carbaldehyde (1.0 equivalent), the desired arylboronic acid (1.1-1.5

equivalents), and a base such as potassium carbonate or potassium phosphate (2.0-3.0

equivalents).

Catalyst Addition: Add the palladium catalyst, for example,

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), typically 2-5 mol%.

Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and

backfilling with an inert gas (e.g., argon or nitrogen) three times.

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent

(e.g., 1,4-dioxane, toluene, or DME) and water (typically in a 4:1 ratio).

Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous

stirring.

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)

until the starting material is consumed.
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Work-up: After cooling the reaction to room temperature, dilute the mixture with an organic

solvent like ethyl acetate. Wash the organic layer with water and then with brine. Dry the

organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

Purification: After filtering off the drying agent, concentrate the filtrate under reduced

pressure. Purify the crude product by column chromatography on silica gel using an

appropriate eluent system to yield the desired coupled product.

Pd(0)Ln

Oxidative Addition

R-Pd(II)Ln-X

Transmetalation

R-Pd(II)Ln-R'

Reductive Elimination

Catalyst Regeneration

R-R'

5-Bromo-2-methoxypyridine-
3-carbaldehyde (R-X)

ArB(OH)₂ (R'-B(OH)₂) Base (e.g., K₂CO₃)
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Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Safety Information
5-Bromo-2-methoxypyridine-3-carbaldehyde is a chemical that should be handled with

appropriate safety precautions in a laboratory setting.

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements: Standard laboratory personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted

in a well-ventilated fume hood.

Conclusion
5-Bromo-2-methoxypyridine-3-carbaldehyde is a versatile and valuable building block for

organic synthesis, particularly for the construction of complex heterocyclic molecules with

potential applications in drug discovery and agrochemical research. Its ability to undergo a

variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions,

makes it an attractive starting material for the synthesis of novel compounds. Researchers and

scientists working with this compound should adhere to appropriate safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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